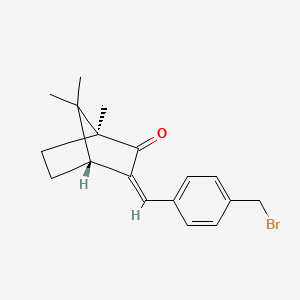

4-(Bromomethyl)benzylidene Camphor

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Bromomethyl)benzylidene Camphor is an organic compound that belongs to the class of camphor derivatives. It is characterized by the presence of a bromomethyl group attached to the benzylidene moiety of camphor. This compound is known for its applications in various fields, including chemistry, biology, and industry, particularly as a UV filter in sunscreen products.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)benzylidene Camphor typically involves the bromination of benzylidene camphor. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves a similar bromination process but with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Bromomethyl)benzylidene Camphor undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: Reduction of the benzylidene moiety can lead to the formation of saturated camphor derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

- Substitution reactions yield various substituted camphor derivatives.

- Oxidation reactions produce carboxylic acids or aldehydes.

- Reduction reactions result in saturated camphor derivatives.

Aplicaciones Científicas De Investigación

4-(Bromomethyl)benzylidene Camphor has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Widely used as a UV filter in sunscreen products to protect the skin from harmful UV radiation.

Mecanismo De Acción

The mechanism of action of 4-(Bromomethyl)benzylidene Camphor involves its ability to absorb UV radiation, particularly in the UVB region (290–320 nm). This absorption prevents the UV radiation from penetrating the skin, thereby protecting it from damage. The compound’s molecular targets include the DNA and proteins in skin cells, which are shielded from UV-induced damage.

Comparación Con Compuestos Similares

4-Methylbenzylidene Camphor: Another camphor derivative used as a UV filter.

Enzacamene: Known for its UVB protection properties.

Octocrylene: A widely used UV filter in sunscreen formulations.

Uniqueness: 4-(Bromomethyl)benzylidene Camphor is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for further functionalization. This makes it a versatile compound for various applications in organic synthesis and industrial formulations.

Actividad Biológica

4-(Bromomethyl)benzylidene camphor is a synthetic organic compound derived from camphor, primarily utilized in cosmetic and pharmaceutical applications. Its structure, featuring a bromomethyl group attached to a benzylidene moiety, distinguishes it from other camphor derivatives. This compound is recognized for its potential as an ultraviolet (UV) filter in sunscreens, providing protection against harmful UV radiation. However, its biological activity, particularly concerning safety and efficacy, has garnered significant attention in recent research.

- Molecular Formula : C13H13BrO

- Molecular Weight : 254.37 g/mol

- Physical State : Pale white to white crystalline solid with a weak camphor-like odor

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its interactions within biological systems and its potential endocrine-disrupting effects.

UV Absorption and Photostability

This compound exhibits effective UV absorption properties, making it suitable for incorporation into sunscreen formulations. Research indicates that it can absorb UV radiation efficiently; however, concerns regarding its photostability and the formation of potentially harmful byproducts upon UV exposure have been raised.

Endocrine Disruption Potential

Studies have indicated that this compound may interfere with hormonal pathways, raising concerns about its safety profile in cosmetic formulations. It has been linked to endocrine disruption, which could affect reproductive health and development. Research highlights the need for further investigation into its long-term effects on human health .

Toxicokinetics and Absorption

A significant study investigated the toxicokinetics of 4-methylbenzylidene camphor (4-MBC), a closely related compound. The study found that after dermal application, only a small percentage of the applied dose was absorbed through human skin (<0.5%), indicating low systemic exposure . This suggests that while the compound may be effective as a UV filter, its absorption characteristics warrant careful consideration regarding safety.

Cellular Impact and Mechanisms

Research on 4-MBC revealed that exposure suppressed proliferation and invasiveness in human trophoblast cell lines, leading to increased apoptosis characterized by DNA fragmentation. The compound activated signaling pathways associated with oxidative stress and cellular damage, indicating potential risks in terms of reproductive health .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 4-Methylbenzylidene camphor (4-MBC) | Benzylidene derivative | Strong UV absorption; potential endocrine disruptor |

| 3-Benzylidene camphor | Benzylidene derivative | Effective UV filter; used in sunscreens |

| Octocrylene | Aromatic compound | Stabilizes other sunscreen agents |

This table illustrates how this compound compares with structurally similar compounds regarding their biological activity and applications.

Propiedades

Fórmula molecular |

C18H21BrO |

|---|---|

Peso molecular |

333.3 g/mol |

Nombre IUPAC |

(1S,3Z,4R)-3-[[4-(bromomethyl)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C18H21BrO/c1-17(2)15-8-9-18(17,3)16(20)14(15)10-12-4-6-13(11-19)7-5-12/h4-7,10,15H,8-9,11H2,1-3H3/b14-10-/t15-,18+/m0/s1 |

Clave InChI |

DTEBTFVOIHNTBU-ZLTRSOCKSA-N |

SMILES isomérico |

C[C@]12CC[C@H](C1(C)C)/C(=C/C3=CC=C(C=C3)CBr)/C2=O |

SMILES canónico |

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)CBr)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.